2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid
Description
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is a cyclopentanecarboxylic acid derivative featuring a 4-fluorobenzylamino substituent at the 2-position. Its molecular formula is C₁₃H₁₅FNO₂, and its stereochemistry (if specified) can significantly influence its biochemical interactions .
The compound is likely synthesized via amide coupling between a cyclopentanecarboxylic acid precursor (e.g., Boc-protected intermediates) and 4-fluorobenzylamine, followed by deprotection . Derivatives such as ethyl esters (e.g., Ethyl (1R,2S)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate) are common intermediates, with molecular weights around 265.32 g/mol .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)13(16)17/h4-7,11-12,15H,1-3,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRUHSCAZBDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid typically involves the reaction of 4-fluorobenzylamine with cyclopentanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Functional Group Modifications
Key Observations :
Stereochemical and Conformational Effects
- Ethyl (1R,2S)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (cis isomer) and Ethyl (1S,2R)-2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate (trans isomer) demonstrate how stereochemistry affects receptor binding. For example, cis configurations may favor interactions with chiral biological targets .
Biological Activity
2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid (CAS No. 1355334-63-2) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylic acid core with a 4-fluorobenzyl amino substituent, which contributes to its unique chemical properties. The presence of fluorine is known to enhance metabolic stability and bioactivity, making it a valuable candidate in medicinal chemistry.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 1355334-63-2 |
Antiproliferative Effects
Research indicates that fluorinated compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related fluorinated compounds suggest that the introduction of fluorine can enhance cytotoxic effects by altering metabolic pathways and increasing binding affinity to target proteins.
- Mechanism of Action : Fluorinated compounds often interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. For example, similar fluorinated benzothiazoles have shown potent antiproliferative activity by forming DNA adducts through metabolic activation, leading to cell death in sensitive cancer cells .
- Case Study : A study involving another fluorinated amino acid demonstrated that it was selectively taken up by tumor cells via specific amino acid transporters. This selective uptake suggests that this compound may also utilize similar transport mechanisms, enhancing its potential as a therapeutic agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that this compound exhibits dose-dependent cytotoxicity.
- Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (DU145), and glioblastoma (U87).
- Findings : The compound displayed significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of Cyclopentanecarboxylic Acid : This can be achieved through cyclization reactions involving suitable carbonyl compounds.
- Introduction of the Fluorobenzyl Group : Electrophilic aromatic substitution methods are commonly employed to attach the fluorobenzyl moiety.
Future Directions
The ongoing research into the biological activity of this compound focuses on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to assess potential therapeutic applications.
- Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
